1-Bromo-3-ethylbenzene
Description
Molecular Architecture and Aromatic Characterization within the Context of Substituted Benzenes
The molecular structure of 1-Bromo-3-ethylbenzene consists of a benzene (B151609) ring where two hydrogen atoms have been replaced by a bromine atom and an ethyl group at positions 1 and 3, respectively. chemimpex.comguidechem.com This meta-substitution pattern influences the compound's reactivity and electronic properties. The benzene ring itself is a planar, cyclic, and aromatic system with delocalized pi-electrons, which imparts significant stability to the molecule.
The presence of the bromine atom, a halogen, and the ethyl group, an alkyl substituent, on the benzene ring dictates its chemical behavior. The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions, while the ethyl group is an ortho-, para-directing activator. However, their relative positions in this compound lead to a complex interplay of electronic and steric effects that guide the regioselectivity of further chemical transformations. The bromine atom's ability to act as a good leaving group is central to its utility in various nucleophilic substitution and cross-coupling reactions. smolecule.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2725-82-8 |
| Molecular Formula | C8H9Br |
| Molecular Weight | 185.06 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 85 °C |
| Density | 1.3493 g/cm³ |
| Refractive Index | 1.5465 |
| Solubility | Insoluble in water; slightly soluble in chloroform, ethyl acetate, and methanol |
Data sourced from multiple chemical suppliers and databases. chemimpex.comchembk.com
Historical Context and Evolution of Research Interest in Aryl Bromides
The study of aryl halides, the class of compounds to which this compound belongs, has a rich history deeply intertwined with the development of organic synthesis. Early research in the late 19th and early 20th centuries focused on understanding the fundamental reactivity of these compounds. A pivotal moment in the history of aryl halide chemistry was the discovery of the Ullmann reaction in 1901 by Fritz Ullmann. wikipedia.org This reaction, which initially involved the copper-mediated coupling of two aryl halides to form a biaryl compound, was a groundbreaking method for carbon-carbon bond formation. wikipedia.orgresearchgate.net
Over the decades, the scope of reactions involving aryl halides has expanded dramatically. The traditional Ullmann condensation, which includes the formation of aryl ethers, thioethers, and amines, often required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, in the latter half of the 20th century revolutionized the use of aryl bromides. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance, making aryl bromides like this compound indispensable tools for synthetic chemists. mdpi.com More recent research has focused on improving the efficiency and sustainability of these reactions, including the use of novel ligands and catalysts, and exploring new reaction pathways. bohrium.comacs.orgresearchgate.net
Contemporary Significance of this compound in Organic Synthesis and Material Science
In modern chemical research, this compound serves as a key starting material and intermediate in a multitude of synthetic applications. chemimpex.comguidechem.com Its bifunctionality, possessing both a reactive bromine atom and a modifiable ethyl group, allows for a diverse range of chemical transformations.
In Organic Synthesis:
Cross-Coupling Reactions: this compound is extensively used in various palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, it reacts with arylboronic acids to form biaryl structures, which are common motifs in pharmaceuticals and functional materials. smolecule.com It also participates in Sonogashira coupling with terminal alkynes to produce substituted alkynes. evitachem.com
Intermediate for Complex Molecules: It is a valuable building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. chemimpex.comguidechem.comchembk.com The bromine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups. cymitquimica.com For example, it is used as a reagent to synthesize novel benzo Current time information in Bangalore, IN.diazepin-2-one derivatives, which have potential applications as endothelin receptor agonists for reducing arterial blood pressure. chemicalbook.com
In Material Science:
Polymer Production: The compound finds application in the production of specialty polymers. chemimpex.comnetascientific.com Its incorporation into polymer chains can enhance material properties such as thermal stability and strength, which are critical in the automotive and electronics industries. chemimpex.comnetascientific.com
Development of New Materials: Researchers in material science utilize this compound to develop new materials with specific chemical and physical properties. chemimpex.com This includes its use in the synthesis of novel coatings, adhesives, and sealants. chemimpex.com The unique electronic properties imparted by the bromo and ethyl substituents can be harnessed to create materials for electronic applications. chemimpex.com
Key Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with an organoboron compound to form a C-C bond. smolecule.com |
| Sonogashira Coupling | Palladium-catalyzed reaction with a terminal alkyne to form a C-C bond. evitachem.com |
| Nucleophilic Aromatic Substitution | The bromine atom is replaced by a nucleophile. cymitquimica.com |
| Grignard Reaction | Formation of an organomagnesium compound for further synthetic transformations. |
| Lithiation | Reaction with an organolithium reagent to form an aryllithium species. |
Overview of Research Trajectories and Interdisciplinary Relevance
Current research involving this compound and other aryl bromides is moving towards more efficient, selective, and environmentally benign synthetic methodologies. There is a strong emphasis on the development of green chemistry protocols, which aim to reduce waste and energy consumption. mdpi.com This includes the use of more sustainable catalysts, alternative reaction media, and energy sources like microwave irradiation. researchgate.net
The interdisciplinary relevance of this compound is evident in its application across various scientific fields. In medicinal chemistry, it is a key component in the synthesis of new therapeutic agents. chemimpex.com In agrochemical research, it contributes to the development of new pesticides and herbicides. chemimpex.com Furthermore, its role in material science continues to expand as researchers explore its potential in creating advanced materials with tailored properties for a wide range of technological applications. chemimpex.comnetascientific.com The study of deuterated forms of this compound is also an area of interest, particularly for use as tracers in pharmacokinetic and metabolic studies during drug development. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJYAZQMFCUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181706 | |
| Record name | Benzene, 1-bromo-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2725-82-8 | |
| Record name | 1-Bromo-3-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-ethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-ethylbenzene | |
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Mechanistic Investigations of Reactions Involving 1 Bromo 3 Ethylbenzene
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The mechanism generally proceeds in two steps: the initial attack of an electrophile on the π-electron system of the aromatic ring, followed by the restoration of aromaticity.
The accepted pathway for electrophilic aromatic substitution involves a two-step mechanism.
Formation of the Arenium Ion: In the first, rate-determining step, the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This disrupts the aromatic system and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ)-complex. This intermediate is characterized by an sp³-hybridized carbon atom in the ring, temporarily breaking the cyclic conjugation.
Deprotonation to Restore Aromaticity: In the second, rapid step, a weak base removes a proton from the sp³-hybridized carbon. This restores the π-system, leading to the formation of a substituted product and regenerating the aromaticity of the ring.
For 1-Bromo-3-ethylbenzene, the attack of an electrophile leads to the formation of several possible arenium ion intermediates. The stability of these intermediates, which is influenced by the positions of the bromo and ethyl groups, ultimately determines the product distribution.
The two substituents on the this compound ring, a bromo group and an ethyl group, exert significant influence over the rate and regioselectivity (the orientation of the incoming electrophile) of the reaction. wikipedia.orgchemistrytalk.org
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an activating group . It donates electron density to the ring primarily through an inductive effect (+I), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It is an ortho-, para-director , meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.com
Bromo Group (-Br): The bromo group is a deactivating group . Its strong electron-withdrawing inductive effect (-I) outweighs its weaker electron-donating resonance effect (+M), making the ring less reactive than benzene. latech.eduyoutube.com However, due to the resonance effect, which involves the donation of a lone pair of electrons from the bromine atom, it directs incoming electrophiles to the ortho- and para- positions. latech.eduyoutube.com
When both groups are present, their directing effects are combined. The possible positions for electrophilic attack are C2, C4, C5, and C6.
| Position of Attack | Relation to Ethyl Group | Relation to Bromo Group | Combined Effect | Steric Hindrance |
|---|---|---|---|---|
| C2 | ortho | ortho | Strongly favored electronically | High (between two substituents) |
| C4 | para | ortho | Strongly favored electronically | Low |
| C5 | meta | para | Favored by Bromo, Disfavored by Ethyl | Low |
| C6 | ortho | meta | Favored by Ethyl, Disfavored by Bromo | Moderate |
Considering these factors, electrophilic attack is most likely to occur at the C4 and C6 positions. The C4 position is electronically favored by both groups (para to ethyl, ortho to bromo) and is sterically accessible. The C6 position is also electronically favored (ortho to ethyl) and moderately accessible. The C2 position, while electronically activated, is significantly hindered sterically by being located between the two existing substituents. The C5 position is generally disfavored due to being meta to the activating ethyl group.
Nucleophilic Substitution Reactions at the Bromine Center
While electrophilic substitution is dominant, the bromine atom on the ring can be replaced by a nucleophile under certain conditions.
The nucleophilic aromatic substitution (SNAr) mechanism typically occurs via an addition-elimination pathway. byjus.com This involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq Aromaticity is then restored by the expulsion of the leaving group.
A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqpressbooks.pub These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.
In this compound, there are no strong electron-withdrawing groups; the ethyl group is electron-donating, and the bromo group is only weakly deactivating. Consequently, the standard SNAr mechanism is not a viable pathway for this compound under normal conditions, as the required stabilized carbanionic intermediate cannot be formed. stackexchange.com
Under harsh conditions, such as high temperatures and the use of a very strong base (e.g., sodium amide, NaNH₂), aryl halides without activating groups can undergo nucleophilic substitution via an elimination-addition (benzyne) mechanism. pressbooks.pubchemistrysteps.comlibretexts.org This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. byjus.comchemistrysteps.com This mechanism is generally non-regiospecific and can lead to a mixture of products. libretexts.org For this mechanism to occur, a proton must be present on a carbon atom ortho to the leaving group. masterorganicchemistry.com
A more versatile and widely used method for nucleophilic substitution on this compound involves palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom under relatively mild conditions. The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. yonedalabs.comwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves:
Oxidative Addition: The aryl bromide (this compound) adds to the Pd(0) catalyst to form a Pd(II) complex. yonedalabs.comlibretexts.orgwikipedia.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org
Reductive Elimination: The two organic groups couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org
Heck Reaction: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene. wikipedia.org The key steps include:
Oxidative Addition: Similar to the Suzuki coupling, the aryl bromide adds to the Pd(0) catalyst. wikipedia.orglibretexts.org
Migratory Insertion: The alkene inserts into the aryl-palladium bond. wikipedia.orglibretexts.org
Beta-Hydride Elimination: A hydrogen atom is eliminated, forming the substituted alkene product and a palladium-hydride species, which then regenerates the Pd(0) catalyst in the presence of a base. libretexts.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The mechanism involves:
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst. wikipedia.orglibretexts.org
Transmetalation: The copper acetylide (formed from the terminal alkyne and the Cu(I) co-catalyst) transfers the alkynyl group to the palladium complex. libretexts.org
Reductive Elimination: The aryl and alkynyl groups couple to form the product, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org
The ligands coordinated to the palladium center are crucial for the success of these cross-coupling reactions. They influence the catalyst's stability, activity, and selectivity by modifying the steric and electronic properties of the metal center. sigmaaldrich.comnih.govenscm.fr
Electronic Effects: Electron-rich ligands, such as bulky alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom. sigmaaldrich.comgessnergroup.comorgchemres.org This enhanced nucleophilicity of the Pd(0) center facilitates the oxidative addition step, which is often the rate-determining step, especially for less reactive aryl bromides and chlorides. libretexts.orgnih.govacs.org
Steric Effects: The steric bulk of the ligands also plays a critical role. acs.orgnih.gov Bulky ligands can promote the reductive elimination step, accelerating the final product-forming step and catalyst turnover. nih.gov Furthermore, steric hindrance can help create a coordinatively unsaturated, monoligated Pd(0) species, which is often the most catalytically active form. nih.govchemrxiv.org
| Ligand Type | Examples | Key Properties | Impact on Catalysis |
|---|---|---|---|
| Triarylphosphines | Triphenylphosphine (PPh₃) | Moderately electron-donating, sterically accessible | Effective for reactive substrates (aryl iodides/bromides), but may require higher temperatures. sigmaaldrich.com |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Dialkylbiaryl phosphines (e.g., SPhos, XPhos) | Strongly electron-donating, sterically demanding | High activity, facilitates oxidative addition and reductive elimination, enables reactions at lower temperatures and with less reactive substrates. nih.govacs.orgacs.org |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Very strong σ-donors, sterically tunable | Form highly stable and active catalysts, often resistant to high temperatures, effective in Suzuki, Heck, and Sonogashira couplings. libretexts.orgorgchemres.orgrsc.orgorganic-chemistry.org |
The choice of ligand is therefore a key parameter in optimizing a cross-coupling reaction with this compound, allowing for efficient bond formation under specific conditions with a variety of coupling partners. proquest.comresearchgate.net
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Oxidative Addition and Reductive Elimination Steps
The participation of this compound in many transition metal-catalyzed reactions, particularly cross-coupling reactions, is fundamentally governed by the sequential steps of oxidative addition and reductive elimination. nobelprize.org These two processes represent the core bond-breaking and bond-forming events at the metal center that define the catalytic cycle. researchgate.netmdpi.com
Oxidative Addition: This is typically the initial step in a catalytic cycle, where the metal center, in a low oxidation state (e.g., Pd(0)), inserts into the carbon-bromine bond of this compound. nobelprize.org This process involves the cleavage of the C(sp²)–Br bond and the formation of two new bonds: a metal-carbon (M-C) and a metal-bromine (M-Br) bond. qub.ac.uk Concurrently, the oxidation state of the metal increases by two (e.g., Pd(0) to Pd(II)), and its coordination number also increases. nobelprize.orgwikipedia.org
Density Functional Theory (DFT) studies on analogous aryl halides have elucidated potential pathways for this transformation. acs.orgrsc.org One proposed mechanism involves the initial formation of a stable four-coordinate anionic intermediate where the aryl halide coordinates to the palladium catalyst through the bromine atom. acs.orgrsc.org From this intermediate, the actual carbon-halogen bond cleavage occurs, leading to the formation of a square planar Pd(II) complex. wikipedia.orgacs.org The initial product of the oxidative addition is often a cis-configured complex, which may then isomerize to a more stable trans-isomer. acs.org However, for the subsequent reductive elimination step to occur, the groups to be coupled must be in a cis orientation. ilpi.com
Reductive Elimination: This step is the microscopic reverse of oxidative addition and is typically the final, product-forming step in the catalytic cycle. nobelprize.orgwikipedia.orglibretexts.org In this process, the two organic groups destined for coupling, one of which is the 3-ethylphenyl moiety derived from this compound, are eliminated from the metal center, forming a new carbon-carbon or carbon-heteroatom bond in the final product. nobelprize.org This elimination results in the reduction of the metal's oxidation state by two (e.g., Pd(II) to Pd(0)), regenerating the active catalyst which can then enter a new cycle. wikipedia.org
For reductive elimination to proceed, the two ligands to be coupled must be situated cis to one another on the metal's coordination sphere. ilpi.com If they are in a trans configuration, an isomerization to the cis form must occur first. umb.edu The rate of reductive elimination is influenced by several factors, including the steric bulk of the ligands and the electron density at the metal center. libretexts.org More electron-poor metal centers and sterically bulky ancillary ligands tend to promote faster reductive elimination. libretexts.org The process is believed to proceed through a nonpolar, nonradical three-center transition state, with retention of stereochemistry at the carbon centers involved. umb.edu
| Process | Change in Metal Oxidation State | Change in Metal d-Electron Count | Bond Changes | Required Geometry |
|---|---|---|---|---|
| Oxidative Addition | Increases by 2 (e.g., 0 → +2) | Decreases by 2 (e.g., d¹⁰ → d⁸) | 1 C-Br bond broken; 1 M-C and 1 M-Br bond formed | N/A |
| Reductive Elimination | Decreases by 2 (e.g., +2 → 0) | Increases by 2 (e.g., d⁸ → d¹⁰) | 1 M-C and 1 M-R bond broken; 1 C-R bond formed | cis-orientation of eliminating groups |
Radical Reactions and Their Role in this compound Chemistryresearchgate.netumb.edu
Beyond traditional organometallic cycles, this compound can participate in reactions involving radical intermediates. The generation of an aryl radical from the C–Br bond opens up alternative pathways for functionalization.
The 3-ethylphenyl radical can be generated from this compound through various modern synthetic methods that avoid harsh reagents like tin hydrides. nih.gov These methods often rely on single-electron transfer (SET) processes. nih.gov
Methods for Generation:
Photoredox Catalysis: Visible-light photoredox catalysis is a prominent method for generating aryl radicals under mild conditions. iaea.org A photocatalyst, upon excitation by light, can engage in an electron transfer event with this compound or a suitable mediator to induce the homolytic cleavage of the C–Br bond, yielding the 3-ethylphenyl radical. iaea.orgnih.gov
Redox Chemistry: The reduction of aryl halides to form aryl radicals can be achieved using chemical reductants or through electrochemical methods. iaea.orgresearchgate.net This process is challenging due to the highly negative reduction potentials of aryl halides but has been made possible with the development of potent redox systems. researchgate.net
Once generated, the 3-ethylphenyl radical is a highly reactive intermediate. nih.govnih.gov Its primary modes of reaction include addition to π-systems (e.g., alkenes, arenes) to form new C–C bonds or participation in atom transfer reactions. nih.govscielo.br Phenyl radicals generally exhibit a preference for addition to π-systems over hydrogen atom abstraction. scielo.br The reactivity can be influenced by the electronic nature of the radical and its reaction partner, though DFT analysis suggests that the unsubstituted phenyl radical has no significant nucleophilic or electrophilic character. scielo.br
Hydrogen Atom Transfer (HAT) is a fundamental radical process where a hydrogen atom is exchanged between two species. rsc.org In the context of this compound chemistry, HAT can be a key step following the initial generation of a radical.
Aryl radicals, such as the 3-ethylphenyl radical, can abstract a hydrogen atom from a suitable donor, although this is often kinetically less favorable than addition to a π-bond. scielo.br Conversely, other radical species in the reaction medium can engage in HAT. For instance, a bromine radical (Br•), which might be generated under certain photolytic conditions, is a highly effective hydrogen acceptor and can abstract a hydrogen atom from a C-H bond to generate a carbon-centered radical. rsc.orgresearchgate.net
A synthetically relevant HAT process is the 1,5-HAT, where a radical center abstracts a hydrogen atom from a position five atoms away within the same molecule. nih.gov For a radical derived from this compound, a 1,5-HAT could potentially involve the benzylic hydrogens of the ethyl group, leading to a transposed alkyl radical. nih.gov Such processes are often thermodynamically favorable due to the relative weakness of benzylic C-H bonds. nih.gov
Computational Chemistry in Elucidating Reaction Mechanismsresearchgate.netmdpi.comumb.eduiaea.orgresearchgate.netguidechem.comguidechem.com
Computational chemistry has become an indispensable tool for gaining deep mechanistic insight into complex organic and organometallic reactions involving substrates like this compound. Quantum chemical calculations allow for the detailed examination of reaction pathways, intermediates, and transition states that are often difficult or impossible to observe experimentally. researchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. acs.org It is particularly powerful for studying reaction mechanisms by mapping the potential energy surface that connects reactants to products.
For reactions involving this compound, DFT calculations can:
Locate and Characterize Stationary Points: This includes identifying the minimum energy structures of reactants, products, and any reaction intermediates.
Determine Transition State (TS) Structures: The transition state represents the highest energy point along a reaction coordinate. DFT can calculate the geometry and energy of the TS, providing a model for the molecular arrangement during the bond-breaking/bond-forming event. scielo.br For example, DFT calculations have been used to model the three-centered transition state for the oxidative addition of aryl bromides to palladium(0) complexes. chemrxiv.org
Analyze Bonding and Electronic Structure: DFT provides information about the distribution of electrons, which helps in understanding the nature of bonding in intermediates and transition states, such as charge-transfer states in radical reactions. nih.gov
By analyzing these computed structures, chemists can understand steric and electronic effects that control the reaction's feasibility and selectivity. For instance, DFT studies have been instrumental in evaluating different mechanistic proposals for the oxidative addition of aryl halides, such as concerted versus nucleophilic displacement pathways. chemrxiv.org
Beyond structural information, quantum chemical calculations provide quantitative data on the energy changes throughout a reaction, which are crucial for understanding reaction kinetics. mdpi.comresearchgate.net
Reaction Kinetics: Using principles from conventional transition state theory (CTST), the calculated activation energies can be used to estimate theoretical rate constants for elementary reaction steps. mdpi.com This allows for a direct comparison with experimentally measured rates and helps to identify the rate-determining step of a multi-step reaction. mdpi.com For example, theoretical calculations can predict whether the oxidative addition or reductive elimination step is likely to be rate-limiting in a cross-coupling cycle involving this compound.
These computational approaches allow researchers to test mechanistic hypotheses, rationalize experimental observations, and predict the outcome of new reactions before they are attempted in the laboratory.
| Computational Method | Key Information Obtained | Application to this compound Reactions |
|---|---|---|
| Density Functional Theory (DFT) | Geometries of intermediates and transition states; Electronic structure analysis | Modeling the structure of Pd(II) intermediates in cross-coupling; Visualizing the transition state for C-Br bond cleavage. |
| Transition State Theory (TST) | Calculation of reaction rate constants from activation energies | Predicting the kinetic feasibility of a proposed reaction pathway; Identifying the rate-determining step. |
| Quantum Chemical Calculations | Reaction energy profiles; Activation energy barriers (ΔE‡); Reaction thermodynamics (ΔE_rxn) | Determining the most energetically favorable mechanism among several possibilities; Rationalizing product distributions. |
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations offer a powerful computational lens for observing the complex, time-dependent behavior of molecules during a chemical reaction. By simulating the atomic motions over time, MD can, in principle, reveal the intricate details of reaction pathways, including the formation and breaking of bonds, the role of solvent molecules, and the conformational changes that lead from reactants to products. However, a review of the current scientific literature indicates that specific molecular dynamics simulation studies focused exclusively on the reaction pathways of this compound have not been extensively published.
In a hypothetical MD study of a Suzuki-Miyaura coupling reaction involving this compound, researchers would simulate the interactions between the aryl bromide, a boronic acid, a palladium catalyst, and solvent molecules. The simulation would track the trajectory of each atom, providing insights into the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Table 3.4.3-1: Potential Parameters for a Hypothetical Molecular Dynamics Simulation of a Suzuki-Miyaura Reaction with this compound
| Parameter | Description | Potential Value/Method |
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | A reactive force field (e.g., ReaxFF) or a quantum mechanics/molecular mechanics (QM/MM) approach would be necessary to model bond breaking/formation. |
| System Composition | The molecules included in the simulation box. | This compound, Phenylboronic acid, Pd(PPh₃)₄ catalyst, Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water). |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state of the system. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature). |
| Temperature | The simulated temperature of the system. | Typically set to match experimental reaction conditions (e.g., 353 K). |
| Simulation Time | The duration of the simulated reaction trajectory. | Nanoseconds (ns) to microseconds (µs), depending on the reaction timescale and computational resources. |
Although specific data from MD simulations on this compound is absent, computational studies on similar systems using methods like Density Functional Theory (DFT) provide valuable energetic data. For instance, DFT calculations on the Suzuki-Miyaura coupling of bromobenzene (B47551) have elucidated the activation barriers for key steps. nih.gov The oxidative addition of bromobenzene to a palladium catalyst, for example, has been calculated to have a relatively low activation barrier, indicating a feasible initial step in the reaction pathway. nih.gov These types of calculations, while not dynamic simulations, provide the foundational energetic landscape upon which MD simulations could explore the actual reaction trajectories.
Similarly, investigating the formation of the Grignard reagent, (3-ethylphenyl)magnesium bromide, could be another application of MD. Simulations could model the interaction of the C-Br bond of this compound with the surface of magnesium metal in an ether solvent, potentially revealing the mechanism of electron transfer and the subsequent formation of the organomagnesium compound.
Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 3 Ethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 1-bromo-3-ethylbenzene, offering precise information about the connectivity and chemical environment of atoms.
The proton (¹H) NMR spectrum of this compound displays distinct signals corresponding to the ethyl group and the aromatic protons on the benzene (B151609) ring. The integration of these signals confirms the number of protons in each unique environment.
The ethyl group gives rise to a characteristic quartet and triplet pattern. The three protons of the methyl (-CH₃) group are coupled to the two protons of the adjacent methylene (B1212753) (-CH₂) group, resulting in a triplet. The methylene protons are coupled to the methyl protons, producing a quartet.
The four protons on the disubstituted aromatic ring are chemically non-equivalent and appear as a complex pattern of multiplets in the downfield region of the spectrum. Based on experimental data, the specific chemical shifts and coupling patterns are as follows nih.gov:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 1.23 | Triplet (t) | 7.5 |
| -CH₂- | 2.63 | Quartet (q) | 7.5 |
| Aromatic-H | 7.11-7.20 | Multiplet (m) | - |
| Aromatic-H | 7.28-7.38 | Multiplet (m) | - |
Note: The aromatic region often presents as overlapping multiplets, making precise assignment of individual protons challenging without advanced techniques.
The ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. Due to the lack of symmetry, all six carbons of the benzene ring are chemically different, as are the two carbons of the ethyl group.
The chemical shifts (δ) are influenced by the electronic environment of each carbon.
Aliphatic Carbons : The methyl (-CH₃) and methylene (-CH₂) carbons of the ethyl group appear in the upfield region of the spectrum.
Aromatic Carbons : The six aromatic carbons appear in the downfield region (typically 120-150 ppm). The carbon atom directly bonded to the bromine atom (C-Br) is significantly influenced by the halogen's electronegativity and electronic effects. Its chemical shift is typically lower than the other substituted carbon. The carbon attached to the ethyl group (C-CH₂CH₃) is also distinguished from the four C-H aromatic carbons.
While specific experimental data for this compound is not widely available in public spectral databases, typical chemical shift ranges for similar structures can be referenced. The carbon attached to bromine (ipso-carbon) in bromobenzene (B47551) appears around 122.6 ppm, while the other aromatic carbons range from approximately 127 to 132 ppm. The carbons of the ethyl group in ethylbenzene (B125841) resonate at about 15.5 ppm (-CH₃) and 28.9 ppm (-CH₂-).
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a strong cross-peak would be observed between the triplet at 1.23 ppm (-CH₃) and the quartet at 2.63 ppm (-CH₂-), confirming their connectivity within the ethyl group. Correlations would also be seen between adjacent aromatic protons within the multiplets, helping to trace the connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly attached proton-carbon pairs (¹H-¹³C). It is used to definitively assign the carbon signals for all protonated carbons.
The proton triplet at 1.23 ppm would correlate to the methyl carbon signal.
The proton quartet at 2.63 ppm would correlate to the methylene carbon signal.
Each of the four aromatic proton signals in the 7.11-7.38 ppm range would correlate to its corresponding aromatic C-H carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule.
The methylene protons (-CH₂-) at 2.63 ppm would show correlations to the methyl carbon, the ipso-carbon of the ethyl group (C3), and the two adjacent aromatic carbons (C2 and C4).
The aromatic protons would show correlations to nearby carbons, helping to assign the quaternary carbons (C1-Br and C3-ethyl) which are not visible in an HSQC spectrum. For instance, the proton at C2 would show HMBC correlations to C4 and C6, confirming their positions relative to each other.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR spectrum of this compound displays several key absorption bands that are diagnostic for its structural features.
| Functional Group / Bond | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (-CH₂, -CH₃) | Stretching | 3000 - 2850 | Medium to Strong |
| Aromatic C=C | Ring Stretching | 1600 - 1585 & 1500 - 1400 | Medium to Strong |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong |
| C-Br | Stretching | 690 - 515 | Medium to Strong |
C-H Stretching : The region above 3000 cm⁻¹ contains the stretching vibrations for the C-H bonds on the aromatic ring. Just below 3000 cm⁻¹, the stronger absorptions correspond to the C-H stretching of the ethyl group's methyl and methylene components. nih.gov
Aromatic Ring Vibrations : The characteristic C=C stretching vibrations within the benzene ring typically appear as a pair of sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹. These are indicative of the aromatic system.
Out-of-Plane Bending : The pattern of strong C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For meta-disubstituted benzenes like this compound, characteristic strong absorptions are expected in this region.
C-Br Bond Vibration : The stretching vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹. organicchemistrydata.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides the exact molecular weight and offers structural insights through the analysis of fragmentation patterns. chemguide.co.uk The molecular weight of this compound is 185.06 g/mol . stenutz.eunih.gov
When subjected to electron ionization (EI), the this compound molecule loses an electron to form a molecular ion, [M]•+. chemguide.co.uk Due to the presence of two stable isotopes of bromine, 79Br and 81Br, in nearly equal natural abundance, the molecular ion peak appears as a characteristic pair of peaks (an M and M+2 peak) of roughly equal intensity, at m/z 184 and 186. libretexts.org
The fragmentation of the molecular ion provides a unique fingerprint for the molecule. A primary fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, involving the loss of a methyl radical (•CH3) to form a more stable secondary carbocation. docbrown.info This results in a prominent peak in the spectrum.
Key Expected Fragmentation Peaks for this compound:
m/z 184/186 ([C8H9Br]•+) : The molecular ion peaks (M•+ and [M+2]•+).
m/z 169/171 ([C7H6Br]+) : Resulting from the loss of a methyl group (•CH3) from the molecular ion. This is often the base peak or a very intense peak. chegg.com
m/z 105 ([C8H9]+) : Corresponds to the loss of a bromine radical (•Br) from the molecular ion.
m/z 91 ([C7H7]+) : A common fragment in alkylbenzenes, representing the tropylium (B1234903) ion, formed through rearrangement and loss of bromine. docbrown.info
m/z 77 ([C6H5]+) : Represents the phenyl cation, arising from further fragmentation.
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 184/186 | [C8H9Br]•+ | Molecular Ion |
| 169/171 | [C7H6Br]+ | Loss of •CH3 |
| 105 | [C8H9]+ | Loss of •Br |
| 91 | [C7H7]+ | Tropylium ion |
| 77 | [C6H5]+ | Phenyl cation |
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule from its exact mass. For this compound, HRMS can distinguish its molecular formula, C8H9Br, from other potential formulas that have the same nominal mass. For example, HRMS could easily differentiate the [M]+• ion of this compound (calculated exact mass: 183.9888 Da for C8H979Br) from a different compound with the same nominal mass but a different elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pragolab.cz It is an essential tool for assessing the purity of this compound and for identifying it within a mixture. nih.gov
In a GC-MS analysis, the sample is first injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. rsc.org this compound, being a volatile compound, travels through the column at a specific rate, resulting in a characteristic retention time. This retention time can be used for preliminary identification by comparing it to that of a known standard.
After eluting from the GC column, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a definitive identifier. The combination of a specific retention time and a matching mass spectrum provides a very high degree of confidence in the identification and purity assessment of this compound. dtic.mil
Electronic Spectroscopy and Photochemical Properties
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.
The UV-Visible spectrum of this compound is expected to be dominated by π → π* electronic transitions associated with the aromatic benzene ring. Benzene itself exhibits characteristic absorption bands, and the presence of substituents modifies the spectrum. Both the bromo and ethyl groups are auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The ethyl group provides a small inductive effect, while the bromine atom, with its lone pairs of electrons, can participate in resonance with the π-system of the ring. These effects alter the energy levels of the molecular orbitals, influencing the absorption wavelengths.
| Compound | λmax (nm) | Transition Type |
|---|---|---|
| Benzene | ~204, ~256 | π → π |
| Ethylbenzene | ~208, ~261 | π → π |
| Bromobenzene | ~210, ~261 | π → π |
| This compound (Expected) | ~210-220, ~260-270 | π → π |
Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited by the absorption of light. uci.edu Fluorescence is a rapid emission from a singlet excited state to a singlet ground state, while phosphorescence is a much slower emission involving a change in electron spin, from a triplet excited state to a singlet ground state. ebsco.comlibretexts.org
For aromatic compounds, the presence of a heavy atom like bromine significantly influences these processes. This is known as the "heavy-atom effect." libretexts.org The bromine atom enhances spin-orbit coupling, which facilitates intersystem crossing—the non-radiative transition from a singlet excited state to a triplet excited state. libretexts.org Consequently, for aromatic bromides like this compound, the following is generally observed:
Fluorescence Quenching : The efficiency of fluorescence is often reduced because the population of the singlet excited state is depleted more rapidly via intersystem crossing.
Enhanced Phosphorescence : The increased rate of intersystem crossing leads to a higher population of the triplet state, often resulting in stronger and more readily observable phosphorescence, especially at low temperatures or in rigid media where non-radiative decay pathways are minimized. ubbcluj.ro
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
This compound is a liquid at room temperature. guidechem.com Therefore, to analyze its structure using X-ray crystallography, the compound would first need to be crystallized, which would require cooling it to a temperature below its melting point. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed model of its solid-state structure. This would confirm the substitution pattern on the benzene ring and provide precise measurements of the C-Br, C-C, and C-H bond lengths and the angles between them. Furthermore, the analysis would reveal how the molecules pack together in the crystal, elucidating any significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces.
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique used to separate, identify, and purify the components of a mixture. nih.gov For a compound like this compound, chromatographic methods are indispensable for purity assessment, quantitative analysis, and isolating it from its structural isomers (e.g., 1-bromo-2-ethylbenzene (B162476) and 1-bromo-4-ethylbenzene) and other reaction byproducts. The choice between gas and liquid chromatography typically depends on the analyte's volatility and thermal stability.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to determine the purity of the compound, with commercial suppliers often specifying a minimum assay determined by GC. thermofisher.com The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The selection of the column's stationary phase is critical for achieving effective separation. For aromatic compounds such as bromoethylbenzenes, nonpolar or medium-polarity columns are typically employed. Capillary columns with methylsilicone-based stationary phases, sometimes with a small percentage of phenyl substitution (e.g., 5% phenylsilicone), are common choices. rsc.org
Several factors influence the separation efficiency, including column temperature, carrier gas linear velocity, column length, and the thickness of the stationary phase film. shimadzu.com For instance, increasing the column temperature generally reduces the analysis time but may also decrease resolution between closely eluting peaks. shimadzu.com Similarly, optimizing the carrier gas flow rate is crucial; deviation from the optimal velocity can lead to a loss of resolution. shimadzu.com
For detection and quantification, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons. When identification and structural confirmation are required, GC is often coupled with a Mass Spectrometer (GC-MS). rsc.orgnih.gov The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for unambiguous identification of this compound and its distinction from co-eluting isomers or impurities. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Column Type | Capillary column with a methylsilicone stationary phase (e.g., 5% phenylsilicone, OV5) | rsc.org |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | rsc.orgshimadzu.com |
| Carrier Gas | Helium or Hydrogen | shimadzu.com |
| Temperature Program | Isothermal (e.g., 100°C) or a temperature gradient (e.g., starting at 50°C, ramping to 250°C) to optimize separation | shimadzu.com |
| Detector | Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification | rsc.orgnih.gov |
High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound. It is particularly valuable for separating mixtures of structural isomers, which can be challenging due to their similar physical properties. nacalai.comqub.ac.uk Unlike GC, HPLC is not limited by the analyte's volatility, although this compound is well-suited for both methods.
The most common mode for this application is reverse-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture. rsc.org A typical mobile phase for separating bromoethylbenzene isomers consists of acetonitrile (B52724) and water. sielc.comsielc.com The ratio of these solvents can be adjusted to optimize the retention time and resolution. For mass spectrometry compatibility, volatile acids like formic acid may be used as a mobile phase modifier instead of non-volatile acids like phosphoric acid. sielc.comsielc.com
The separation of positional isomers like ortho-, meta-, and para-bromoethylbenzene can be significantly enhanced by using stationary phases that facilitate π-π interactions. nacalai.com Columns with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups bonded to the silica (B1680970) support show unique retention characteristics. These groups can interact with the π-electrons of the analyte's benzene ring, providing an additional separation mechanism beyond simple hydrophobic interactions and leading to excellent resolution of isomers. nacalai.com Detection is typically achieved using a UV detector, often set at a wavelength around 254 nm where the benzene ring absorbs light. rsc.org
| Parameter | Description | Source |
|---|---|---|
| Column Type | Reverse-phase C18, or specialized columns for isomer separation like Pyrenylethyl (PYE) | nacalai.comrsc.org |
| Column Dimensions | e.g., 25 cm length x 4.6 mm internal diameter, 5 µm particle size | rsc.org |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (MeCN) and Water | rsc.orgsielc.comsielc.com |
| Flow Rate | e.g., 1.0 mL/min | rsc.org |
| Temperature | Ambient or controlled (e.g., 30°C) | rsc.org |
| Detector | UV detector at 254 nm | rsc.org |
Applications of 1 Bromo 3 Ethylbenzene in Advanced Organic Synthesis
Building Block in Pharmaceutical and Agrochemical Synthesisgoogle.comchemimpex.com
The structural motif of 1-bromo-3-ethylbenzene is valuable in the fields of medicinal chemistry and agricultural science. chemimpex.com It functions as a key intermediate, enabling the construction of complex molecules with desired biological activities. google.comchemimpex.com The presence of the bromine atom facilitates reactions such as nucleophilic substitution, Suzuki coupling, and Heck reactions, providing synthetic chemists with a reliable method for carbon-carbon and carbon-heteroatom bond formation. guidechem.comgoogleapis.com
In pharmaceutical development, this compound is employed as a starting material for creating new therapeutic agents. chemimpex.com Its role as a building block is particularly noted in the synthesis of novel pharmaceutical intermediates. google.com A significant application is its use as a reagent in the synthesis of benzo google.comguidechem.comdiazepin-2-one derivatives. These resulting compounds have been identified as Endothelin receptor agonists, which have potential applications in the reduction of arterial blood pressure in humans.
The synthesis of these complex benzodiazepine (B76468) structures highlights the utility of this compound in introducing specific phenyl-based groups that are essential for the molecule's ultimate biological function. The versatility of its structure allows for the introduction of various functional groups, leading to a diverse range of potential pharmaceutical compounds. guidechem.com
Below is a table detailing examples of pharmaceutical intermediates and target molecules derived from this compound.
Pharmaceutical Derivatives of this compound
| Starting Material | Reagent/Reaction Type | Intermediate/Product Class | Potential Therapeutic Application |
|---|---|---|---|
| This compound | Coupling Reactions | Substituted Phenyl Precursors | General Pharmaceutical Synthesis |
| This compound | Multi-step Synthesis | Benzo google.comguidechem.comdiazepin-2-one derivatives | Endothelin receptor agonists |
This compound and related bromoalkylbenzene derivatives are useful intermediates in the synthesis of agrochemicals, such as pesticides and herbicides. google.comchemimpex.com The compound's structure can be incorporated into larger molecules designed to interact with biological targets in pests or weeds. The synthesis of these active agrochemical ingredients often involves leveraging the reactivity of the carbon-bromine bond. For instance, forming a Grignard reagent from this compound allows the 3-ethylphenyl group to act as a nucleophile, enabling the creation of new carbon-carbon bonds. This is a fundamental step in assembling the complex molecular architectures required for modern crop protection agents. google.com
Precursor for Specialty Chemicals and Advanced Materialsgoogle.comguidechem.comchemimpex.com
The applications of this compound extend beyond life sciences into materials science, where it serves as a precursor for specialty chemicals and polymers. google.comguidechem.comgoogleapis.com Its aromatic structure contributes to properties such as thermal stability and mechanical strength in the final materials. chemimpex.com
This compound is utilized in the production of specialized polymers. chemimpex.com It can function as a monomer in cross-coupling polymerization reactions, such as the Suzuki or Kumada coupling, to produce poly(3-ethylphenylene). In this type of chain-growth polymerization, the bromine atom and a second functional group (often a boronic acid or Grignard reagent) on another monomer react in the presence of a palladium catalyst to form a new carbon-carbon bond, extending the polymer chain.
The incorporation of the 3-ethylphenylene repeating unit into a polymer backbone can significantly enhance material properties. The aromatic rings contribute to rigidity and high thermal stability, while the ethyl groups can improve solubility and processability. These enhanced polymers are valuable in industries like automotive and electronics, where materials with high strength and thermal resistance are required. chemimpex.com
While not a dye itself, this compound can serve as a precursor for the synthesis of organic dyes and pigments. A common class of dyes, azo dyes, are synthesized through a process involving a diazonium salt coupled with an activated aromatic compound. To be used in this pathway, this compound would first need to be chemically modified. For example, it could undergo nitration, followed by reduction of the nitro group to an amine (NH2). This resulting aniline (B41778) derivative, 3-ethylaniline, could then be treated with nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds like phenols or other anilines to produce a wide variety of azo dyes with different colors. The 3-ethylphenyl group would thus become an integral part of the final dye's molecular structure.
The compound is considered a valuable component in the development of new materials for coatings, adhesives, and sealants. chemimpex.com By functionalizing this compound, it can be incorporated into various polymer resin systems. For instance, converting the bromo- group into a hydroxyl- or amino- group allows the molecule to be used as a building block in the synthesis of epoxy resins or polyurethanes. The inclusion of the hydrophobic and rigid ethylbenzene (B125841) moiety into the polymer network can enhance properties such as chemical resistance, moisture barrier capabilities, and thermal stability in the final coating, adhesive, or sealant product. google.com
Role in the Synthesis of Functionalized Aromatic Compounds
This compound is a valuable synthetic intermediate for the preparation of a diverse array of functionalized aromatic compounds. impurity.com Its utility stems from the ability of the bromo substituent to be readily converted into other functional groups or to participate in carbon-carbon and carbon-heteroatom bond-forming reactions.
The strategic placement of the bromo and ethyl groups on the benzene (B151609) ring makes this compound an ideal starting material for the synthesis of intricate molecular structures. chemimpex.comchemicalbook.com It serves as a key component in the assembly of larger molecules with potential applications in pharmaceuticals and materials science. chemimpex.com For instance, it is a precursor in the synthesis of novel benzo chemimpex.comcfmot.dediazepin-2-one derivatives. impurity.comalfachemch.com These compounds are of significant interest due to their potential as Endothelin receptor agonists, which may play a role in reducing arterial blood pressure. impurity.comalfachemch.com
The construction of these complex architectures often involves multi-step synthetic sequences where this compound is introduced early in the pathway. The bromo group can be transformed into a variety of other functionalities, allowing for the sequential addition of different molecular fragments.
The bromine atom in this compound is the primary site for derivatization, enabling the introduction of a wide range of functional groups. This is typically achieved through various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.orglibretexts.org This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals. youtube.com
Sonogashira Coupling: In this reaction, this compound is coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in the preparation of more complex molecules and are found in some natural products and pharmaceuticals. wikipedia.orgacs.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.orgwikipedia.org This reaction is of paramount importance in the pharmaceutical industry for the synthesis of arylamines, a common structural feature in many drug molecules. wikipedia.orgacsgcipr.org
| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C-C (aryl-aryl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Sonogashira Coupling | Terminal Alkyne | C-C (aryl-alkynyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N (aryl-amine) | Pd catalyst, Phosphine (B1218219) ligand (e.g., BINAP), Strong base (e.g., NaOtBu) |
Catalytic Applications and Reagent Development
Beyond its role as a building block, this compound also finds applications in the development of new reagents and catalyst systems. chemimpex.com
This compound is not only a substrate for reactions but can also be considered a key reagent in certain synthetic transformations. alfachemch.com Its primary role as a reagent is to introduce the 3-ethylphenyl moiety into a target molecule. A notable example is its use in the synthesis of novel benzo chemimpex.comcfmot.dediazepin-2-one derivatives, where it provides a significant portion of the final molecular structure. impurity.comchemicalbook.com
The reactivity of the carbon-bromine bond in this compound allows for its use as a starting material in the synthesis of precursors for catalysts, particularly phosphine ligands and N-heterocyclic carbenes (NHCs). These ligands are crucial components of many homogeneous catalysts used in a wide range of chemical transformations.
Environmental Fate and Degradation Studies of Halogenated Aromatic Compounds General Context for 1 Bromo 3 Ethylbenzene
Abiotic Transformation Processes in Environmental Media
Abiotic transformation processes are chemical reactions that occur without the involvement of living organisms. For halogenated aromatic compounds, key abiotic processes include photolysis and hydrolysis, which influence their persistence and transformation in the environment. nih.govviu.ca
Photolysis is a chemical reaction in which a compound is broken down by photons of light. ucla.edu For halogenated aromatic compounds, the absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-halogen bond, which is often the initial and rate-limiting step in their degradation. nih.govresearchoutreach.org The energy from the light excites the molecule, leading to the breaking of the C-Br bond to form a bromine radical and an aryl radical. researchoutreach.org
The primary photochemical degradation pathway for compounds like 1-Bromo-3-ethylbenzene in the atmosphere is the reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov This process is a significant removal mechanism for volatile organic compounds in the troposphere. While specific data for this compound is limited, the atmospheric half-life for the related compound ethylbenzene (B125841), due to reaction with hydroxyl radicals, is approximately 2 days. cdc.gov In aqueous environments, photolysis can also occur, sometimes accelerated by the presence of sensitizers like humic materials found in natural waters. cdc.gov
Studies on brominated phenols have shown that the cleavage of the C-Br bond is a key step during UV-photodegradation. nih.gov The mechanism can involve radical intermediates and may be influenced by the solvent and the specific position of the bromine atom on the aromatic ring. nih.gov For instance, the photolysis of 3-bromophenol (B21344) in aqueous solution showed bromine isotope fractionation, indicating that C-Br bond cleavage is a critical part of the reaction mechanism. nih.gov
Table 1: General Photochemical Reactions of Halogenated Aromatic Compounds
| Reaction Type | Description | Reactants | Products | Environmental Relevance |
| Direct Photolysis | Absorption of UV light leads directly to bond cleavage. | Aromatic-Br + Light (hν) | Aromatic radical + Bromine radical | Important in sunlit surface waters and the atmosphere. |
| Indirect Photolysis | Reaction with photochemically generated reactive species. | Aromatic-Br + •OH | Hydroxylated intermediates, ring cleavage products | Dominant degradation pathway in the atmosphere. cdc.gov |
| Sensitized Photolysis | Energy transfer from an excited sensitizer (B1316253) molecule (e.g., humic acid) to the compound. | Aromatic-Br + Sensitizer* | Transformed Aromatic-Br | Enhances degradation in natural waters rich in organic matter. cdc.gov |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Halogenated aromatic compounds are generally resistant to hydrolysis under typical environmental conditions (neutral pH). viu.cayoutube.com The carbon-bromine bond on an aromatic ring is significantly stronger and less susceptible to nucleophilic substitution by water compared to the C-Br bond in aliphatic compounds. youtube.com This is due to the increased electron density of the benzene (B151609) ring, which can repel nucleophiles like water or hydroxide (B78521) ions. youtube.com
The stability of the C-Br bond in aryl halides means that hydrolysis is generally a very slow degradation process in surface and groundwater. viu.ca Significant hydrolysis of bromoaromatic compounds typically requires more extreme conditions, such as high temperatures or the presence of strong acids, bases, or catalysts, which are not common in the environment. google.comlookchem.com Therefore, for compounds like this compound, hydrolysis is not considered a major degradation pathway in aqueous systems, contributing to its potential persistence in these media. viu.ca The primary mechanism for the hydrolysis of halogenated hydrocarbons is nucleophilic substitution, where a nucleophile (like OH⁻) replaces the halogen. viu.ca However, the delocalization of electrons in the benzene ring hinders this reaction for aryl halides. youtube.com
Biotic Transformation and Biodegradation Mechanisms
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial mechanism for the removal of persistent organic pollutants from the environment. mdpi.com Microorganisms have evolved diverse metabolic pathways to utilize a wide range of chemical compounds, including halogenated aromatics, as sources of carbon and energy. nih.govnih.gov
The microbial degradation of halogenated aromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although aerobic pathways are generally better understood. nih.govnih.gov A key and often initial step in the breakdown of these compounds is dehalogenation, the removal of the halogen substituent. nih.gov This can be achieved through several enzymatic mechanisms:
Oxygenolytic Dehalogenation: Dioxygenase enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate and the simultaneous removal of the bromide ion. This is a common initial step in aerobic degradation.
Hydrolytic Dehalogenation: A hydrolase enzyme replaces the bromine atom with a hydroxyl group from water.
Reductive Dehalogenation: Under anaerobic conditions, the bromine atom is removed and replaced with a hydrogen atom. This process is a key step in the anaerobic breakdown of many halogenated pollutants. mdpi.com
Once dehalogenated, the resulting aromatic compound (e.g., ethylbenzene) is typically channeled into central metabolic pathways. nih.gov For instance, ethylbenzene can be degraded via pathways that lead to intermediates like catechol, which is then subject to ring cleavage by dioxygenase enzymes, ultimately breaking down the aromatic structure into compounds that can enter the Krebs cycle. nih.govresearchgate.net The biodegradation process can be conceptualized in three main stages: the upper pathway (initial modification), the middle pathway (dehalogenation and preparation for ring cleavage), and the lower pathway (ring cleavage and entry into central metabolism). nih.gov
A variety of bacteria and fungi have been identified that can degrade halogenated aromatic compounds. nih.gov These microorganisms possess the specific enzymes required for dehalogenation and subsequent ring cleavage. nih.gov Strains of Pseudomonas, Rhodococcus, and Sphingomonas are frequently cited for their ability to aerobically degrade a range of aromatic pollutants, including halogenated ones. mdpi.commdpi.comresearchgate.net For example, Pseudomonas fluorescens has been shown to utilize ethylbenzene as its sole source of carbon and energy, metabolizing it through a catechol intermediate. researchgate.net
Under anaerobic conditions, different microbial communities are involved. Reductive dehalogenation is carried out by a specialized group of anaerobic bacteria, some of which belong to the phyla Chloroflexi and Deltaproteobacteria. mdpi.com These organisms can use halogenated compounds as electron acceptors in a process known as dehalorespiration. While specific microorganisms capable of degrading this compound have not been extensively documented, the known pathways for similar compounds suggest that consortia of bacteria would likely be involved in its complete mineralization in a contaminated environment. mdpi.comiaea.org
Environmental Distribution and Partitioning Behavior
The environmental distribution of a chemical like this compound is governed by its physical and chemical properties, such as its volatility, water solubility, and lipophilicity (affinity for fats). nih.gov These properties determine how the compound partitions between air, water, soil, and biota.
Halogenated aromatic compounds often exhibit low water solubility and a tendency to sorb to organic matter in soil and sediment. nih.govresearchgate.net The partitioning behavior can be estimated using parameters like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). A high log Kow value indicates a tendency for the compound to accumulate in fatty tissues of organisms (bioaccumulation) and to adsorb to soil and sediment. nih.gov this compound has a calculated LogP (a common estimate for log Kow) of approximately 3.0 to 3.4, suggesting a moderate potential for bioaccumulation and adsorption to organic matter. guidechem.comnih.gov
Table 2: Physicochemical Properties of this compound and Environmental Partitioning Tendencies
| Property | Value | Implication for Environmental Distribution |
| Molecular Formula | C₈H₉Br guidechem.com | - |
| Molecular Weight | 185.06 g/mol nih.gov | - |
| Boiling Point | 204.6 °C guidechem.com | Moderate volatility. |
| Vapor Pressure | 0.373 mmHg at 25°C guidechem.com | Will partition to the atmosphere from surface water and soil, but less readily than more volatile compounds. cdc.gov |
| LogP (log Kow) | 3.01 - 3.4 guidechem.comnih.gov | Moderate lipophilicity; indicates a tendency to adsorb to soil/sediment organic carbon and bioaccumulate in organisms. nih.gov |
Due to its moderate vapor pressure, this compound released to the environment can be transported in the atmosphere. cdc.govguidechem.com If released to water, it will likely adsorb to suspended solids and sediment. nih.gov Its migration through soil may be retarded due to adsorption onto soil organic matter. cdc.gov While it does not appear to significantly bioaccumulate in food chains to the same extent as highly persistent compounds like PCBs, its presence in the environment warrants monitoring due to the general persistence of halogenated aromatic structures. nih.govcdc.gov
Volatilization from Water and Soil
Volatilization is a key process that governs the transfer of chemical compounds from soil and water to the atmosphere. This process is influenced by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between the gas and aqueous phases.
Physicochemical Properties Related to Volatilization
| Compound | Vapor Pressure (mmHg at 25°C) | Henry's Law Constant (atm-m³/mol) |
|---|---|---|
| This compound | 0.373 | Data Not Available |
| Bromobenzene (B47551) | 4.18 | 2.08 x 10⁻³ - 2.47 x 10⁻³ echemi.comchemicalbook.com |
| 1-Bromo-2-ethylbenzene (B162476) | Data Not Available | Data Available nist.gov |
Sorption to Soil and Sediments
The tendency of a chemical to bind to soil and sediment particles is a critical factor in determining its mobility in the environment. This property is quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates that the compound is likely to be strongly adsorbed to soil and organic matter, making it less mobile. nist.gov Conversely, a low Koc value suggests high mobility. chemsafetypro.com
Specific Koc data for this compound is not available in the reviewed literature. However, for the related compound bromobenzene, an estimated Koc value of 268 has been reported, while another source cites a value of 150. echemi.comchemicalbook.com According to classification schemes, a Koc value between 150 and 500 indicates medium or moderate mobility in soil. chemsafetypro.com This suggests that this compound is likely to have moderate mobility, allowing for some degree of leaching into the subsurface, though it will be somewhat retarded by adsorption to organic matter in the soil. mdpi.com
Soil Sorption and Mobility Classification
| Compound | Koc Value | Mobility Class |
|---|---|---|
| This compound | Data Not Available | Estimated to be Moderate |
| Bromobenzene | 150 - 268 echemi.comchemicalbook.com | Medium/Moderate chemsafetypro.com |
Atmospheric Chemistry and Degradation
Once volatilized into the atmosphere, halogenated aromatic compounds are subject to various chemical reactions that determine their atmospheric lifetime and the nature of their degradation products.
Reactions with Hydroxyl Radicals in the Atmosphere
The primary removal pathway for many volatile organic compounds in the troposphere, including aromatic hydrocarbons, is through reaction with hydroxyl (OH) radicals. copernicus.org These reactions are a key determinant of the atmospheric lifetime of these compounds.
While a specific reaction rate constant for this compound with OH radicals has not been found, data for the closely related compound ethylbenzene is available. For ethylbenzene, a rate constant of 7.51 x 10⁻¹² cm³/s at 248 K has been reported, with a recommended Arrhenius expression of 6.90 × 10⁻¹² e⁽⁸ ± ¹³⁵⁾/T cm³ molecule⁻¹ s⁻¹. mdpi.com The reaction rates for aromatic compounds with OH radicals are generally rapid, leading to relatively short atmospheric lifetimes. copernicus.org The presence of a bromine atom on the aromatic ring can influence the reaction rate, but the ethyl group is also a significant site for OH radical attack.
Rate Constants for Reaction with OH Radicals
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
|---|---|---|
| This compound | Data Not Available | - |
| Ethylbenzene | 6.90 × 10⁻¹² e⁽⁸ ± ¹³⁵⁾/T mdpi.com | - |
| Ethylbenzene | 7.51 x 10⁻¹² mdpi.com | 248 |
Atmospheric Lifetime and Breakdown Products
The atmospheric lifetime of a compound is inversely proportional to its reaction rate with atmospheric oxidants like the OH radical. For aromatic compounds, these lifetimes can range from a few hours to several days. copernicus.org The atmospheric lifetime of benzene is approximately 10 to 12 days, while for toluene, it is around 2 to 4 days. researchgate.net Ethylbenzene has an estimated atmospheric half-life of about 2 days. mdpi.com Using the rate constant for ethylbenzene as a proxy, and assuming a typical global average OH radical concentration, a similar atmospheric lifetime can be expected for this compound.
The atmospheric degradation of halogenated aromatic compounds can lead to a variety of breakdown products. The reaction with OH radicals often proceeds via addition to the aromatic ring or hydrogen abstraction from the alkyl side chain. For halogenated benzenes, degradation can result in the formation of phenols, benzene, and diphenyl. echemi.com Studies on the UV transformation of pentabromoethylbenzene have shown that hydrodebromination is a key process, leading to the formation of tetra- and tri-brominated products. researchgate.net The oxidation of ethylbenzene in the atmosphere can also lead to the formation of peroxyacetylnitrate (PAN), a known air pollutant. mdpi.com Therefore, the atmospheric breakdown of this compound is expected to produce a complex mixture of brominated phenols, other oxygenated aromatic compounds, and potentially products resulting from the cleavage of the aromatic ring.
Future Directions in 1 Bromo 3 Ethylbenzene Research
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The traditional synthesis of 1-Bromo-3-ethylbenzene often involves electrophilic aromatic substitution, which can utilize hazardous reagents and generate significant waste. The future of its synthesis lies in the development of greener and more sustainable methodologies.
One of the most promising areas is the application of transition metal-catalyzed C-H activation . This approach offers a more atom-economical route by directly functionalizing the C-H bonds of ethylbenzene (B125841), potentially reducing the number of synthetic steps and the reliance on pre-functionalized substrates. Research into catalysts that can selectively target the meta-position of the ethyl group is a key challenge.
Furthermore, the exploration of eco-friendly brominating agents and reaction media is critical. This includes moving away from molecular bromine towards safer alternatives and employing greener solvents like ionic liquids or water-based systems to minimize environmental impact. semanticscholar.orgtandfonline.comrsc.org The development of protocols that are not only environmentally benign but also cost-effective will be essential for industrial scalability. researchgate.net A multistep synthesis that incorporates a safer and greener method for the bromination of an aromatic ring has been described as a way to teach students about more environmentally friendly processes. semanticscholar.org
| Sustainable Synthesis Approach | Key Research Goals | Potential Advantages |
| C-H Activation | Development of meta-selective catalysts for the direct bromination of ethylbenzene. | Higher atom economy, fewer synthetic steps, reduced waste. |
| Green Brominating Agents | Replacement of molecular bromine with safer, recyclable, or in-situ generated reagents. | Enhanced safety, reduced environmental toxicity. |
| Eco-Friendly Solvents | Utilization of ionic liquids, supercritical fluids, or aqueous systems. | Reduced VOC emissions, potential for catalyst recycling. |
| Photocatalysis | Use of visible light to drive bromination reactions under mild conditions. researchgate.net | Energy efficiency, high selectivity, reduced thermal decomposition. |
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing transformations and discovering new ones. Future research will increasingly rely on a synergy between advanced spectroscopic methods and high-level computational chemistry.
In-situ spectroscopic techniques , such as stopped-flow NMR and transient absorption spectroscopy, can provide real-time snapshots of reactive intermediates and transition states. These experimental insights are invaluable for elucidating complex reaction pathways, such as those in Grignard reagent formation or cross-coupling reactions. mnstate.eduwalisongo.ac.id
Computational modeling , particularly using Density Functional Theory (DFT), has become an indispensable tool for mechanistic exploration. rsc.orgresearchgate.net DFT calculations can be used to map potential energy surfaces, predict reaction barriers, and rationalize regioselectivity in bromination reactions. rsc.orgresearchgate.net For instance, DFT studies on the electrophilic aromatic bromination of benzene (B151609) derivatives have provided insights into the reaction profiles and the factors governing regioselectivity. rsc.orgresearchgate.net Future work could focus on applying these methods to the specific case of this compound to understand the directing effects of the ethyl group in various reactions. Furthermore, assessing the performance of different DFT functionals for interactions involving brominated benzenes will enhance predictive accuracy. nih.gov
| Technique | Application in this compound Research | Expected Insights |
| In-situ NMR/IR Spectroscopy | Monitoring the progress of reactions in real-time. | Identification of transient intermediates and byproducts. |
| Femtosecond Transient Absorption | Probing ultrafast photochemical processes. | Understanding excited-state dynamics in potential photophysical applications. |
| Density Functional Theory (DFT) | Modeling reaction pathways, transition states, and electronic structures. mdpi.com | Prediction of reactivity, selectivity, and thermodynamic/kinetic parameters. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules in solution. | Understanding solvent effects and conformational dynamics. |
Discovery of New Applications in Emerging Fields (e.g., Optoelectronics, Nanomaterials)
The unique electronic and structural properties imparted by the bromo- and ethyl- substituents on the benzene ring make this compound an attractive building block for novel materials. Future research is expected to explore its applications in cutting-edge fields like optoelectronics and nanomaterials.
In optoelectronics , derivatives of this compound could be synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. mdpi.comresearchgate.net The bromine atom can facilitate intersystem crossing, which is relevant for phosphorescent OLEDs, and also serves as a convenient handle for further functionalization through cross-coupling reactions to build larger conjugated systems.
In the realm of nanomaterials , this compound can serve as a precursor for the synthesis of functionalized nanoparticles and quantum dots. mdpi.com Its derivatives could be used to create surface ligands that control the growth, stability, and electronic properties of nanomaterials. The development of green synthesis methods for such nanomaterials is also an area of growing interest. mdpi.com
| Emerging Field | Potential Role of this compound Derivatives | Key Research Objectives |
| Organic Electronics | Building blocks for organic semiconductors, host materials for OLEDs, and components of photosensitizers. | Synthesis of novel conjugated polymers and small molecules; tuning of HOMO/LUMO levels; investigation of charge transport properties. |
| Nanomaterials Science | Precursors for functionalized metal or semiconductor nanoparticles; surface passivating agents. | Controlled synthesis of nanoparticles with tailored size and properties; development of hybrid organic-inorganic nanomaterials. |
| Liquid Crystals | Scaffolds for discotic or calamitic liquid crystalline materials. bloomtechz.com | Design and synthesis of derivatives with specific mesophase behavior. |
Development of Structure-Activity Relationships for Designed Applications
To intelligently design new molecules based on the this compound scaffold for specific applications, a thorough understanding of their structure-activity relationships (SAR) is essential. drugdesign.org This is particularly relevant in fields like medicinal chemistry and materials science.
In drug design , the introduction of a bromine atom into a molecule can significantly impact its pharmacological properties, including binding affinity, metabolic stability, and membrane permeability. ump.edu.plump.edu.pl Future research could involve synthesizing a library of this compound derivatives and screening them for biological activity. This systematic approach allows medicinal chemists to identify which structural features are crucial for a desired therapeutic effect, guiding the optimization of lead compounds.
In materials science , SAR studies can correlate molecular structure with properties like charge mobility, fluorescence quantum yield, or liquid crystal phase behavior. By systematically modifying the structure of this compound-based materials and measuring these properties, researchers can develop predictive models to guide the design of next-generation materials with enhanced performance.
Environmental Remediation Strategies for Halogenated Aromatics
The persistence of halogenated aromatic compounds in the environment necessitates the development of effective remediation strategies. nih.govelsevierpure.com Future research concerning this compound will also need to address its environmental fate and develop methods for its removal from contaminated sites.
Bioremediation offers a promising and sustainable approach. nih.gov This involves the use of microorganisms or their enzymes to break down pollutants into less harmful substances. nih.govelsevierpure.commahidol.ac.th Research in this area would focus on identifying and engineering bacteria or fungi capable of dehalogenating and degrading this compound. The study of microbial consortia, where different species work together to metabolize complex pollutants, is a particularly promising avenue. mdpi.comsbmicrobiologia.org.brbrieflands.comresearchgate.netnih.gov Understanding the metabolic pathways and the enzymes involved is crucial for optimizing bioremediation processes. nih.govelsevierpure.commahidol.ac.th
Advanced oxidation processes (AOPs) , which utilize highly reactive species like hydroxyl radicals to destroy organic pollutants, represent another important research direction. wikipedia.orgnih.gov Investigating the efficacy of various AOPs, such as photocatalysis, Fenton-like reactions, or ozonation, for the degradation of this compound can lead to the development of efficient water and soil treatment technologies. wikipedia.orgnih.gov
| Remediation Strategy | Mechanism | Research Focus |
| Bioremediation | Microbial degradation through enzymatic pathways (e.g., dehalogenases, dioxygenases). nih.govmahidol.ac.th | Isolation and characterization of degrading microbial strains/consortia; metabolic pathway elucidation; enzyme engineering. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to mineralize the compound. wikipedia.org | Optimization of process parameters (e.g., pH, catalyst, oxidant dose); identification of degradation byproducts. |
| Phytoremediation | Use of plants to absorb, accumulate, and degrade contaminants. | Screening of plant species for tolerance and uptake of halogenated aromatics; understanding plant metabolic pathways. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Bromo-3-ethylbenzene?
- Answer : this compound is typically synthesized via bromination of 3-ethylbenzene derivatives. A common method involves treating 3-ethylbenzene with brominating agents like N-bromosuccinimide (NBS) under radical initiation or using Lewis acids (e.g., FeBr₃) to direct electrophilic substitution . Alternative routes may employ halogen exchange reactions or direct bromination of ethylbenzene derivatives under controlled conditions. Reaction optimization should prioritize minimizing polybromination byproducts through temperature control (0–25°C) and stoichiometric monitoring.
Q. How is this compound characterized using spectroscopic methods?
- Answer : Key characterization techniques include:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm), with ethyl group signals at δ 1.2–1.4 ppm (triplet, CH₃) and δ 2.5–2.7 ppm (quartet, CH₂) .
- ¹³C NMR : Aromatic carbons resonate at δ 120–140 ppm, with the ethyl carbons at δ 15–25 ppm (CH₃) and δ 30–40 ppm (CH₂).
- Mass Spectrometry (MS) : A molecular ion peak at m/z 184/186 (Br isotope pattern) confirms the molecular formula C₈H₉Br .
- IR Spectroscopy : C-Br stretch at ~550–650 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹ .
Q. What safety precautions are necessary when handling this compound?
- Answer : The compound is a skin, eye, and respiratory irritant (Risk Phrase R36/37/38) . Key precautions:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation.
- Storage : Keep in a cool, dry place away from oxidizers and bases. Store in amber glass bottles under inert gas to prevent decomposition.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .
Q. What are the typical reactions involving this compound in organic synthesis?
- Answer : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) for aryl-aryl bond formation. The ethyl group may participate in Friedel-Crafts alkylation or act as a directing group in electrophilic substitutions. Example applications:
- Suzuki Coupling : With aryl boronic acids to synthesize biaryls.
- Nucleophilic Substitution : Replacement of Br with amines or thiols under basic conditions .
Advanced Research Questions
Q. How does the electronic influence of substituents affect the reactivity of this compound in electrophilic substitution reactions?
- Answer : The ethyl group is an electron-donating group (EDG) via hyperconjugation, directing electrophiles to the meta position relative to itself. However, the bromine atom, an electron-withdrawing group (EWG), competes by deactivating the ring and directing ortho/para attack. This dual influence creates regioselectivity challenges, requiring computational modeling (e.g., DFT) or kinetic studies to predict dominant pathways .
Q. What strategies optimize the use of this compound in cross-coupling reactions like Suzuki-Miyaura?
- Answer : Optimization parameters:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced activity.
- Solvent System : Use polar aprotic solvents (e.g., DMF, THF) with aqueous bases (K₂CO₃, NaOAc).
- Temperature : 80–100°C for 12–24 hours under inert atmosphere.
- Additives : Include ligands like XPhos to stabilize the catalytic cycle and reduce homocoupling .
Q. How can regioselectivity challenges be addressed when using this compound in multi-step syntheses?
- Answer : Competing directing effects (ethyl vs. bromine) require strategic blocking or sequential functionalization. For example:
- Protection/Deprotection : Temporarily block the ethyl group’s influence using silyl ethers.
- Orthogonal Reactivity : Exploit the bromine’s leaving-group capability early in the synthesis, followed by ethyl-directed reactions.
- Computational Screening : Use molecular docking or Hammett parameters to predict substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
